18-Demethyl Etonogestrel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

18-Demethyl Etonogestrel is a derivative of the synthetic progestin used in hormonal contraceptives. It is a product of chemical modifications aimed at optimizing progestational activity while minimizing side effects. This compound is part of the 19-nortestosterone derivatives, which have been extensively studied for their use in contraception and hormone therapy (Sitruk-Ware, 2008).

Synthesis Analysis

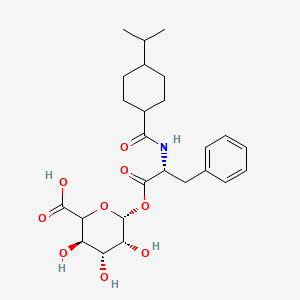

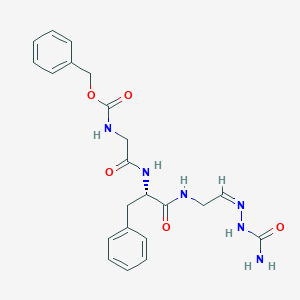

The synthesis involves complex chemical reactions, including stereoselective allylation and intramolecular aldol condensation. A key intermediate in the synthesis of 18-Demethyl Etonogestrel is a compound that corresponds to the BC ring system of Taxol, which undergoes further reactions to produce the desired compound (Iwadare et al., 1999).

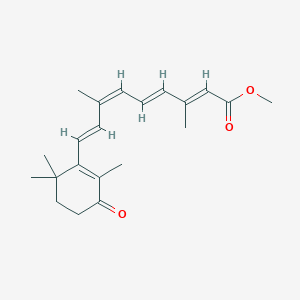

Molecular Structure Analysis

The molecular structure of 18-Demethyl Etonogestrel is characterized by the absence of the methyl group at the 18th position, which significantly impacts its pharmacological profile. This modification alters the molecule's interaction with steroid receptors, enhancing its progestational activity and reducing its androgenic effects.

Chemical Reactions and Properties

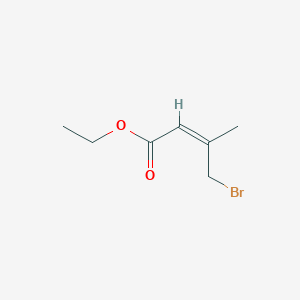

Chemical reactions involving 18-Demethyl Etonogestrel include its transformation into new metabolites by microbial action, demonstrating the compound's reactivity and potential for producing biologically active derivatives. These transformations can impact the drug's efficacy and side effects profile (Baydoun et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility and permeability, are crucial for the development of controlled release systems. Studies on etonogestrel, a closely related compound, have shown that the solubility and release properties can be influenced by the concentration and polymeric composition, which are relevant for designing delivery systems for 18-Demethyl Etonogestrel (Laarhoven et al., 2002).

Chemical Properties Analysis

The chemical properties of 18-Demethyl Etonogestrel, such as its reactivity and interaction with other compounds, are essential for understanding its mechanism of action. Its ability to form eutectic mixtures with other steroids and the resulting impact on solubility and permeability properties are particularly noteworthy (Laarhoven et al., 2002).

Scientific Research Applications

Contraceptive Implant

- Scientific Field : Obstetrics and Gynecology

- Summary of Application : The Etonogestrel implant is a form of highly effective and long-acting reversible contraception, available in the U.S. as Nexplanon® . It is placed under the skin of the upper arm by health care providers and is approved for use up to 3 years .

- Methods of Application : The rod is made of a semi-rigid plastic called ethylene vinyl acetate copolymer and contains 68 mg of Etonogestrel . It is slowly released over at least 3 years, peaking initially at 60–70 mcg per day and decreasing to 25–30 mcg per day at the end of 3 years .

- Results or Outcomes : It is more effective than any other method, including the intrauterine devices (IUDs) and permanent sterilization methods . It has few contraindications, and has high rates of satisfaction and continuation .

HIV and Pregnancy Prevention

- Scientific Field : Pharmacokinetics

- Summary of Application : Multi-purpose prevention technologies capable of long-acting HIV and pregnancy prevention are desirable for women .

- Methods of Application : Biodegradable ε-polycaprolactone implants delivering the antiretroviral islatravir (ISL) and the contraceptive Etonogestrel (ENG) were tested . Animals received one or two ISL-eluting implants, with doses of 42, 66, or 108 µg of ISL/day with or without an additional ENG-33 mg implant (31 µg/day) .

- Results or Outcomes : The ISL-62 and 98 mg implants demonstrated stable drug release over three months with ISL-triphosphate (ISL-TP) concentrations in PBMCs above levels predicted to be efficacious for PrEP . Similarly, ENG implants demonstrated sustained drug release with median [range] plasma ENG levels of 495 [229–1110] pg/mL, which suppressed progesterone within two weeks and showed no evidence of altering ISL pharmacokinetics .

Treatment of Ovarian Cysts

- Scientific Field : Gynecology

- Summary of Application : The Etonogestrel (ENG) implant is used in the treatment of women requiring long-term reversible contraception and presenting ovarian cysts of probable endometriotic origin .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Vaginal Ring

- Scientific Field : Obstetrics and Gynecology

- Summary of Application : Etonogestrel is used in combination with ethinylestradiol, an estrogen, as a vaginal ring under the brand names NuvaRing and Circlet .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Postpartum Contraception

- Scientific Field : Obstetrics and Gynecology

- Summary of Application : Etonogestrel is administered in subdermal implants as long-acting reversible contraception. It is known to be effective in postpartum insertion including breastfeeding women .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : When the implant was removed, normal periods were reinstalled within 90 days in 91% of the individuals. Fertility was established quickly with 20 reported pregnancies within 3 months of implant removal .

Menstrual Cycle Regulation

- Scientific Field : Obstetrics and Gynecology

- Summary of Application : Etonogestrel is used in the regulation of menstrual cycles. It can be used to improve dysmenorrhea, menorrhagia, and endometriosis .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : Most women experience reduced bleeding overall .

Safety And Hazards

properties

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-4-21(23)10-9-18-17-7-5-14-11-15(22)6-8-16(14)19(17)13(2)12-20(18,21)3/h1,11,16-19,23H,2,5-10,12H2,3H3/t16-,17-,18-,19+,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLPWTJRPURMLR-OLGWUGKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 21680464 | |

CAS RN |

54024-10-1 |

Source

|

| Record name | 19-NORPREGN-4-EN-20-YN-3-ONE, 17-HYDROXY-11-METHYLENE-, (17ALPHA)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140976.png)